13-O-(Triethylsilyl) Baccatin III
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-25-19-37(43)32(46-33(42)24-16-14-13-15-17-24)30-35(9,26(40)18-27-36(30,20-44-27)47-23(6)39)31(41)29(45-22(5)38)28(21(25)4)34(37,7)8/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNHZPLYHAABLP-UZBMNOCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2(C(C3C(C(CC4C3(CO4)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@]2([C@H]([C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52O11Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858503 | |
| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-9-oxo-13-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208406-86-4 | |
| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-9-oxo-13-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
General Context of 13 O Triethylsilyl Baccatin Iii in Taxane Chemistry
Significance of Taxanes in Chemical Research and Synthesis
Taxanes are a class of naturally occurring diterpenoids, originally isolated from yew trees of the genus Taxus. labassociates.comacs.org They have garnered immense interest in the scientific community due to their complex and intricate molecular architecture and, most notably, their significant biological activity. labassociates.comwikipedia.org The most prominent member of this family, Paclitaxel (B517696) (Taxol), is a widely used chemotherapeutic agent in the treatment of various cancers. nih.govvt.edu The clinical success of Paclitaxel and its analogue Docetaxel has established taxanes as a vital class of compounds in oncology. nih.govnih.gov
The structural complexity of the taxane (B156437) skeleton, which features a unique tetracyclic core, presents a formidable challenge for synthetic chemists. wikipedia.orgescholarship.org This complexity has made taxanes a popular target for total synthesis, a benchmark for developing and showcasing new synthetic strategies and methodologies in organic chemistry. wikipedia.orgacs.org The quest to synthesize Paclitaxel and other taxanes has spurred significant innovation in the field. wikipedia.orgescholarship.org Beyond total synthesis, the development of semi-synthetic routes, which start from naturally abundant precursors, has been crucial for the large-scale production of taxane-based drugs. mdpi.comnih.gov This semi-synthetic approach is not only vital for producing existing drugs but also provides a platform for creating novel analogues with potentially improved properties. wikipedia.org
The unique mechanism of action of taxanes, which involves the stabilization of microtubules and disruption of cell division, further underscores their importance. nih.govannualreviews.org This mode of action distinguishes them from other anti-mitotic agents that typically destabilize microtubules. annualreviews.org The continuous research into taxanes focuses on understanding their biosynthesis, developing more efficient synthetic and semi-synthetic pathways, and discovering new analogues with enhanced efficacy and broader applications. acs.orgmdpi.com
Baccatin (B15129273) III as a Core Taxane Scaffold in Natural Product Chemistry
Baccatin III is a key natural product and a central molecule in the chemistry of taxanes. It represents the fundamental tetracyclic core structure of Paclitaxel and many other important taxane derivatives. wikipedia.orgresearchgate.net This core consists of a cyclohexene (B86901) ring (A), a cyclooctane (B165968) ring (B), a cyclohexane (B81311) ring (C), and an oxetane (B1205548) ring (D). wikipedia.org While Paclitaxel itself is found in low concentrations in the bark of the Pacific yew (Taxus brevifolia), Baccatin III and its precursor, 10-deacetylbaccatin III (10-DAB), are found in much larger quantities in the renewable needles of the European yew (Taxus baccata). vt.eduacs.org
This relative abundance makes Baccatin III and 10-DAB highly valuable starting materials for the commercial production of Paclitaxel and Docetaxel through semi-synthesis. mdpi.comacs.org The semi-synthetic process involves the chemical attachment of a specific side chain to the C-13 hydroxyl group of the Baccatin III core. annualreviews.orgresearchgate.net This side chain is essential for the compound's anticancer activity. annualreviews.org The development of efficient methods to convert the more accessible 10-DAB into Baccatin III and subsequently into Paclitaxel was a major breakthrough, alleviating the supply issues associated with harvesting Paclitaxel directly from natural sources. mdpi.comacs.org Consequently, Baccatin III is not just a biosynthetic precursor but a cornerstone of industrial-scale taxane drug production, serving as the foundational scaffold upon which the final active molecules are constructed. mdpi.comresearchgate.net
The Strategic Importance of 13-O-(Triethylsilyl) Baccatin III as a Semi-Synthetic Intermediate
The semi-synthesis of complex molecules like Paclitaxel from a precursor such as Baccatin III requires a sophisticated strategy of protecting and deprotecting reactive functional groups. Baccatin III has several hydroxyl (-OH) groups, but the crucial step for creating Paclitaxel is the esterification at the C-13 hydroxyl group with the N-benzoyl-β-phenylisoserine side chain. acs.orggoogle.com To achieve this selectively, other reactive hydroxyl groups, particularly the one at C-7, must be temporarily blocked with protecting groups. google.comgoogle.com
This is where silyl (B83357) ethers, such as those formed with a triethylsilyl (TES) group, become strategically important. acs.org The compound This compound is a derivative where the C-13 hydroxyl group is protected by a TES group. This protection strategy is part of a broader chemical approach to manipulate the Baccatin III core. In many synthetic routes, the C-7 hydroxyl group is selectively protected first (for example, as 7-O-triethylsilylbaccatin III), allowing the C-13 hydroxyl to be esterified with the desired side chain. nih.govannualreviews.orgnih.gov
The use of a protecting group at the C-13 position, as in this compound, is also a key tactic. Protecting the C-13 hydroxyl allows other chemical modifications to be made elsewhere on the Baccatin III scaffold. Subsequently, the triethylsilyl group can be selectively removed under specific conditions to liberate the hydroxyl group for the final side-chain attachment. Silyl ethers are favored because they can be introduced and removed under relatively mild conditions, which is crucial for preserving the intricate and sensitive structure of the taxane core. acs.org Therefore, this compound represents a key, stable intermediate in the multi-step synthetic pathways that lead to a variety of taxane analogues, enabling the precise chemical manipulations required for drug development and research. acs.orgacs.org
Compound Data
Below are interactive tables summarizing key information for the compounds discussed.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 208406-86-4 | chemicalbook.com |
| Molecular Formula | C₃₇H₅₂O₁₁Si | lgcstandards.com |
| Molecular Weight | 700.89 g/mol | smolecule.com |
| Melting Point | 190-192°C (decomposes) | chemicalbook.com |
| Primary Use | Protected intermediate in the semi-synthesis of Paclitaxel and its analogues. | chemicalbook.com |
Table 2: Key Taxanes and Precursors
| Compound Name | Role in Taxane Chemistry | Reference(s) |
| Paclitaxel (Taxol) | Potent anticancer agent; primary target of synthesis. | wikipedia.orgnih.gov |
| Docetaxel | A semi-synthetic analogue of Paclitaxel with significant anticancer activity. | nih.gov |
| Baccatin III | Core tetracyclic scaffold of Paclitaxel; key semi-synthetic precursor. | researchgate.netacs.org |
| 10-deacetylbaccatin III (10-DAB) | Abundant natural precursor to Baccatin III and Paclitaxel. | mdpi.comacs.org |
| 7-O-triethylsilylbaccatin III | Key protected intermediate where the C-7 hydroxyl is blocked, facilitating C-13 side chain attachment. | nih.govnih.gov |
Synthetic Methodologies for 13 O Triethylsilyl Baccatin Iii
Protection Strategies for Hydroxyl Groups on the Baccatin (B15129273) III Scaffold
The selective protection of the hydroxyl groups on the baccatin III core is a critical aspect of its chemical modification. The reactivity of these groups is influenced by their steric and electronic environments, allowing for regioselective functionalization under controlled reaction conditions.
Regioselective Silylation at the C-13 Position
Direct regioselective silylation of the C-13 hydroxyl group of baccatin III in the presence of an unprotected C-7 hydroxyl group is challenging due to the higher reactivity of the C-7 position. The C-7 hydroxyl group is sterically more accessible and therefore more readily silylated. Consequently, most synthetic strategies involve the initial protection of the C-7 hydroxyl group, followed by modification at the C-13 position.
However, some approaches achieve protection at the C-13 position as part of a multi-silylation strategy followed by selective deprotection. For instance, a one-pot trisilylation of baccatin III can be performed, followed by selective removal of the silyl (B83357) group at the C-13 position to yield the desired intermediate after further steps. nih.gov This indirect approach highlights the inherent difficulty in achieving direct regioselectivity at the sterically hindered C-13 hydroxyl group.
Selective Protection of the C-7 Hydroxyl Group in Taxane (B156437) Derivatives
The selective protection of the C-7 hydroxyl group in taxane derivatives, including baccatin III, is a well-established and crucial step in the semi-synthesis of paclitaxel (B517696) and its analogues. google.com The triethylsilyl (TES) group is a commonly employed protecting group for the C-7 hydroxyl due to its relative stability and ease of introduction and removal.
The reaction is typically carried out by treating baccatin III with a silylating agent such as triethylsilyl chloride (TESCl) in the presence of a base. googleapis.com The choice of base and solvent can influence the selectivity and yield of the reaction. For example, the use of a strong base can facilitate the formation of the 7-O-protected baccatin III derivative with minimal formation of the 7,13-bis-protected by-product. google.com
Table 1: Representative Conditions for Selective C-7 Silylation of Baccatin III
| Silylating Agent | Base | Solvent | Temperature | Yield | Reference |
| Triethylsilyl chloride (TESCl) | Pyridine | Pyridine | 0°C | 40-78% | googleapis.com |
| Chlorotriethylsilane | Triethylamine | Dichloromethane (B109758) | 0°C to rt | - | googleapis.com |
Synthesis of Multi-Silylated Baccatin III Derivatives (e.g., 7,13-Bis-O-(Triethylsilyl) Baccatin III)
In some synthetic routes, the simultaneous protection of multiple hydroxyl groups is advantageous. This leads to the formation of multi-silylated baccatin III derivatives, such as 7,13-bis-O-(triethylsilyl) baccatin III. These disilylated compounds can serve as intermediates for further chemical transformations.
The synthesis of 7,13-bis-O-(triethylsilyl) baccatin III involves treating baccatin III with an excess of the silylating agent and a suitable base. The reaction conditions are typically adjusted to favor the protection of both the C-7 and C-13 hydroxyl groups. Furthermore, a one-pot trisilylation method has been developed to protect the hydroxyl groups at the C-1, C-7, and C-13 positions simultaneously, offering an efficient route to fully protected baccatin III intermediates. nih.gov
Semi-Synthetic Routes from 10-Deacetylbaccatin III to 13-O-(Triethylsilyl) Baccatin III
10-Deacetylbaccatin III (10-DAB) is a more readily available natural product than baccatin III and serves as a common starting material for the semi-synthesis of paclitaxel and its derivatives. mdpi.comresearchgate.net The conversion of 10-DAB to this compound involves a sequence of chemical transformations, primarily acetylation and silylation.
Multi-Step Conversions Involving Acetylation and Silylation
The conversion of 10-DAB to the target compound typically proceeds through a multi-step sequence. The first step is the selective acetylation of the C-10 hydroxyl group of 10-DAB to yield baccatin III. mdpi.com This reaction can be catalyzed by various reagents, including Lewis acids, to enhance selectivity and yield. googleapis.com
Table 2: Overview of Multi-Step Synthesis from 10-DAB
| Step | Transformation | Key Reagents | Intermediate |
| 1 | C-10 Acetylation | Acetic anhydride, Lewis acid catalyst | Baccatin III |
| 2 | C-7 Silylation | Triethylsilyl chloride, Base | 7-O-(Triethylsilyl) baccatin III |
| 3 | C-13 Silylation | Triethylsilyl chloride, Base | 7,13-Bis-O-(triethylsilyl) baccatin III |
Expedited One-Pot Synthetic Procedures
To improve the efficiency and reduce the number of isolation and purification steps, one-pot synthetic procedures have been developed. A facile one-pot synthesis of 7-triethylsilylbaccatin III from 10-deacetylbaccatin III has been reported. thieme-connect.com This approach streamlines the conversion by performing multiple reaction steps in a single reaction vessel, thereby saving time and resources.
These expedited procedures often rely on the careful selection of reagents and reaction conditions to control the selectivity of the sequential transformations. For example, a one-pot process might involve the initial acetylation of the C-10 hydroxyl group, followed by the in-situ selective silylation of the C-7 hydroxyl group without the need for isolating the intermediate baccatin III.
Chemical Transformations Leading to this compound Derivatives
The strategic manipulation of the baccatin III core, a complex diterpenoid, is fundamental to the semi-synthesis of paclitaxel and its analogues. A key intermediate in these synthetic pathways is 7-O-(triethylsilyl)baccatin III, where the C7 hydroxyl group is selectively protected, allowing for targeted modifications at other reactive sites, most notably the C13 hydroxyl group. This section details several critical chemical transformations performed on this intermediate to yield a variety of derivatives, focusing on oxidation, reduction, and stereochemical alterations at the C13 position.
Controlled Oxidation Reactions (e.g., Formation of 13-Oxo-7-O-(triethylsilyl)baccatin III)
The oxidation of the C13 hydroxyl group to a ketone is a pivotal step in the synthesis of various taxane analogues. This transformation allows for subsequent modifications, including the stereoselective introduction of different side chains. A common method involves the oxidation of a 13-hydroxy baccatin derivative.
Research has demonstrated an effective preparation of 13-oxo-7-O-(triethylsilyl)baccatin III starting from 13-epi-7-O-(triethylsilyl)baccatin III. acs.orgnih.gov This reaction employs tetrapropylammonium (B79313) perruthenate (TPAP) as a catalytic oxidizing agent, with N-methylmorpholine N-oxide (NMO) serving as a co-oxidant. acs.org The reaction proceeds efficiently in a chlorinated solvent like dichloromethane (CH2Cl2) at room temperature, yielding the desired 13-oxo product in high yield. acs.org This method highlights a controlled way to access the 13-oxo derivative, which is a versatile intermediate for further synthesis. acs.org
| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 13-epi-7-O-(triethylsilyl)baccatin III | TPAP (catalytic), NMO | CH2Cl2 | 2 hours | 13-oxo-7-O-(triethylsilyl)baccatin III | 81% | acs.org |
Stereoselective Reduction Strategies (e.g., Conversion of 13-Oxo Derivatives)
The stereoselective reduction of the C13 ketone in 13-oxo-7-O-(triethylsilyl)baccatin III is crucial for re-establishing the C13 hydroxyl group with the correct stereochemistry required for biological activity. The natural configuration of the hydroxyl group at C13 is alpha (13α-OH).
The conversion of 13-oxo-7-O-(triethylsilyl)baccatin III can be achieved with high regio- and stereoselectivity using sodium borohydride (B1222165) (NaBH4). acs.org This reduction preferentially yields 7-O-(triethylsilyl)baccatin III, where the hydroxyl group is in the desired natural α-orientation. acs.org The steric hindrance of the taxane's cup-shaped conformation disfavors attack from the concave side of the molecule, leading to the formation of the 13α-hydroxy product. acs.org
Furthermore, this reduction strategy can be adapted for isotopic labeling. The use of a tritium-labeled reducing agent, such as a [³H]borane-tetrahydrofuran complex, allows for the synthesis of radiolabeled baccatin derivatives. osti.gov Specifically, the reduction of 7-triethylsilyl-13-oxobaccatin III with this reagent produces 7-triethylsilyl[13-³H]baccatin III, a valuable tool for metabolic and binding studies. osti.gov
| Starting Material | Reducing Agent | Key Outcome | Product | Reference |
|---|---|---|---|---|
| 13-oxo-7-O-(triethylsilyl)baccatin III | NaBH4 | Regio- and stereoselective reduction | 7-O-(triethylsilyl)baccatin III (13α-OH) | acs.org |
| 7-triethylsilyl-13-oxobaccatin III | [³H]borane-tetrahydrofuran complex | Isotopic labeling | 7-triethylsilyl[13-³H]baccatin III | osti.gov |
Derivatization Affecting Stereochemistry (e.g., 13-epi-7-O-(triethylsilyl)baccatin III formation)
The synthesis of epimers, particularly at the C13 position, is of significant interest for structure-activity relationship studies of taxanes. The 13-epi configuration refers to the unnatural beta orientation of the hydroxyl group (13β-OH).
| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product | Reference |
|---|---|---|---|---|---|
| 13-deoxybaccatin III | Triethylsilyl chloride (TESCl) | 13-deoxy-7-O-(triethylsilyl)baccatin III | 1. tert-butyl peroxide 2. Samarium(II) iodide (SmI2) | 13-epi-7-O-(triethylsilyl)baccatin III | acs.orgnih.gov |
Other Functional Group Manipulations and Rearrangements
Beyond oxidation and reduction, the C13 hydroxyl group of 7-O-(triethylsilyl)baccatin III is a prime site for other functional group manipulations, particularly esterification. This reaction is the cornerstone of attaching various side chains to the baccatin core to produce paclitaxel and its analogues. The coupling of 7-O-(triethylsilyl)baccatin III with a protected side chain, such as an oxazoline (B21484) carboxylic acid, is a key step in many semisynthetic routes. arizona.edu
The reactivity of the hydroxyl groups on the baccatin core can also be manipulated through deacylation and reacylation strategies. For instance, after modifications to the baccatin skeleton, such as hydrogenation of the benzoate (B1203000) group, selective deacylation can be performed. nih.gov In one study, treatment of a modified 7-triethylsilyl baccatin derivative with methoxide (B1231860) ion led to the hydrolysis of acetate (B1210297) and benzoate groups. nih.gov Subsequent reacylation showed that the C13 hydroxyl position in a 4,10-bis(deacetyl)-2-debenzoyl-7-triethylsilylbaccatin III intermediate could be readily acetylated, demonstrating the accessibility of this site for functionalization. nih.gov These manipulations allow for the creation of a diverse library of taxane analogues with novel functionalities at various positions on the baccatin core. fsu.edu
Advanced Chemical Research and Strategic Utility of 13 O Triethylsilyl Baccatin Iii
Strategic Use as a Key Intermediate in Complex Taxane (B156437) Synthesis
The semi-synthesis of Paclitaxel (B517696) and its analogs from advanced precursors like Baccatin (B15129273) III is a cornerstone of their production. researchgate.netvt.edu In this context, 13-O-(Triethylsilyl) Baccatin III serves as a crucial intermediate, facilitating the efficient and controlled construction of complex taxane structures.
Methodologies for Stereoselective C-13 Side-Chain Attachment to Taxane Scaffolds
The attachment of the N-benzoyl-β-phenylisoserine side chain to the C-13 hydroxyl group of the baccatin core is a critical step in the synthesis of Paclitaxel. The use of this compound requires a deprotection step to reveal the C-13 hydroxyl for subsequent esterification. However, the strategic protection of other hydroxyl groups, often at the C-7 position with a triethylsilyl group, is a common strategy. nih.gov This allows for the selective attachment of the side chain to the C-13 position of 7-O-(triethylsilyl)baccatin III.
Several methodologies have been developed for this crucial coupling reaction. One of the most prominent is the β-lactam synthon method . vt.edu This approach involves the reaction of the lithium alkoxide of 7-O-(triethylsilyl)baccatin III with a suitably protected β-lactam. vt.edu For instance, the coupling of 7-O-(triethylsilyl)baccatin III with (3R,4S)-N-benzoyl-3-[(tert-butyldimethylsilyl)oxy]-4-phenyl-2-azetidinone has been shown to be an efficient route for the semi-synthesis of Paclitaxel. vt.edu
Another approach utilizes an oxazolidine-based method . In this strategy, a protected 3-amino-2-hydroxy-carboxylic acid, masked as an oxazolidine (B1195125), is esterified to the C-13 position of a protected baccatin derivative. researchgate.net The subsequent hydrolysis of the oxazolidine ring reveals the desired side chain.
The stereoselectivity of the C-13 side-chain attachment is paramount for the biological activity of the final taxane analog. The cup-shaped conformation of the taxane ring system generally disfavors reactions occurring from the concave side of the molecule, influencing the stereochemical outcome of the esterification at C-13. acs.org
Facilitation of Multi-Step Synthesis of Diverse Taxane Analogs
The strategic use of silyl (B83357) protecting groups, including the triethylsilyl group at C-13, is instrumental in the multi-step synthesis of a wide range of taxane analogs. smolecule.com By selectively protecting the C-13 hydroxyl group, chemists can perform modifications at other positions of the baccatin core, such as C-2, C-7, and C-10, to generate novel derivatives with potentially improved pharmacological properties. smolecule.comnih.gov
For example, the synthesis of novel cyclohexyl analogs of Paclitaxel and Docetaxel has been achieved using (triethylsilyl)baccatin III. nih.gov In one instance, 3'-cyclohexyl-3'-dephenyltaxol was prepared from N-benzoyl-3-[(tert-butyldimethylsilyl)oxy]-4-cyclohexyl-2-azetidinone and (triethylsilyl)baccatin III. nih.gov This highlights how the protected baccatin intermediate enables the introduction of diverse side chains.
Furthermore, the development of third-generation taxoids bearing modifications at the C-2 benzoate (B1203000) position has been facilitated by protecting group strategies. nih.gov These modifications aim to enhance potency against multidrug-resistant (MDR) cancer cell lines. nih.gov The synthesis of these complex analogs often involves a sequence of protection, functionalization, and deprotection steps, where intermediates like this compound or related protected baccatins play a crucial role.
The following table summarizes key reactions and intermediates in the synthesis of taxane analogs:
| Starting Material | Reagent(s) | Product | Significance |
| 10-deacetylbaccatin III | Triethylsilyl chloride, Imidazole | 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III | Protects C-7 and C-10 hydroxyls for selective C-13 modification. |
| 7-O-(triethylsilyl)baccatin III | N-benzoyl-3-[(tert-butyldimethylsilyl)oxy]-4-phenyl-2-azetidinone, NaHMDS | Protected Paclitaxel analog | Key step in the semi-synthesis of Paclitaxel via the β-lactam method. vt.edunih.gov |
| Baccatin III | Hydrogenation | 2-(Cyclohexylcarbonyl)-2-debenzoylbaccatin III | Creates a novel baccatin analog for the synthesis of new taxoids. nih.gov |
| 13-deoxy-7-O-(triethylsilyl)baccatin III | tert-butyl peroxide, then SmI2 | 13-epi-7-O-(triethylsilyl)baccatin III | Provides a route to 13-epi-taxane analogs. acs.orgnih.gov |
Contributions to Methodological Advancements in Organic Synthesis
The challenges posed by the synthesis of complex molecules like taxanes have driven significant innovation in synthetic organic chemistry. The use of this compound and other protected taxane intermediates has been central to these advancements.
Development of Novel Protecting Group Strategies in Natural Product Synthesis
The synthesis of complex natural products like Paclitaxel, with their multitude of reactive functional groups, necessitates sophisticated protecting group strategies. uchicago.edujocpr.com The varied reactivity of the hydroxyl groups on the baccatin core (C-1, C-7, C-10, C-13) presents a significant challenge for regioselective functionalization. smolecule.com
The development and application of silyl ethers, such as the triethylsilyl (TES) group, have been pivotal in taxane synthesis. numberanalytics.com The relative reactivity of the hydroxyl groups (generally C-7 > C-10 > C-13 > C-1) allows for a degree of selective protection. For instance, the C-7 hydroxyl can be selectively silylated in the presence of the other hydroxyl groups. smolecule.com
The concept of orthogonal protecting groups is crucial in this context. uchicago.edujocpr.com This involves using a set of protecting groups that can be removed under specific conditions without affecting the others. In taxane synthesis, this allows for the sequential manipulation of different parts of the molecule. For example, a silyl ether at C-7 and an acetyl group at C-10 can be selectively removed under different conditions.
The strategic use of this compound exemplifies the importance of temporary protection to facilitate reactions at other sites. While the primary use of silyl groups in taxane semi-synthesis is often at the C-7 position to enable C-13 side-chain attachment, the principle of selective protection and deprotection is a fundamental contribution to the field. nih.gov
Inspired Total Synthesis Approaches to Complex Diterpenoids
The semi-synthetic routes utilizing intermediates like this compound have informed and inspired efforts towards the total synthesis of taxanes and other complex diterpenoids. The challenges encountered in the semi-synthesis, such as controlling regioselectivity and stereoselectivity, have highlighted key hurdles that must be overcome in any total synthesis approach.
The total syntheses of Paclitaxel reported by research groups such as Holton, Nicolaou, and Danishefsky are landmark achievements in organic chemistry. arkat-usa.orgwikipedia.org These syntheses often involve intricate strategies for the construction of the 6-8-6 tricyclic core and the installation of the numerous oxygen functionalities. The knowledge gained from the reactivity of protected baccatin derivatives has been invaluable in designing these complex synthetic pathways. For example, understanding the relative reactivity of the different hydroxyl groups on the taxane skeleton is crucial for planning the late-stage functionalization steps in a total synthesis.
More recent "two-phase" total synthesis strategies aim to first construct the hydrocarbon core of the taxane and then introduce the oxygen functionality in a second "oxidase" phase. acs.org This approach is inspired by the biosynthetic pathway of taxanes and relies heavily on the ability to achieve site-selective oxidations on a complex scaffold, a challenge that is also central to the manipulation of intermediates like this compound.
Structural and Reactivity Studies on Taxane Skeletons
The availability of specifically protected taxane derivatives, including this compound, has been crucial for detailed studies of the structure and reactivity of the taxane skeleton. These studies provide fundamental insights into the chemical behavior of this important class of molecules.
The conformation of the taxane ring system plays a significant role in its reactivity. The rigid, "cup-shaped" conformation influences the accessibility of different positions to reagents. acs.org For example, the stereochemistry of reactions at C-13 is influenced by the steric hindrance on the concave face of the molecule. acs.org
Studies on the oxidation of taxane derivatives have provided valuable information about the reactivity of different C-H bonds. For instance, the oxidation of 13-deoxy-7-O-(triethylsilyl)baccatin III has been investigated to prepare 13-oxo and 13-epi derivatives. acs.orgnih.gov The reaction of 13-epi-7-O-(triethylsilyl)baccatin III with tetrapropylammonium (B79313) perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) yields 13-oxo-7-O-(triethylsilyl)baccatin III. acs.org
The reactivity of the C-9 and C-10 positions has also been a focus of study. The manipulation of the oxidation states at these positions is critical for accessing various taxane analogs. smolecule.com The presence of a protecting group at C-13, such as the triethylsilyl group, can influence the outcome of reactions at these and other positions.
Conformational Analysis of Taxane Ring Systems
The reactivity of the taxane core is profoundly influenced by its three-dimensional structure. The tetracyclic system of this compound adopts a distinctive cup-shaped or hemispherical conformation. acs.orggoogle.com This arrangement renders the molecule's interior, or concave face, sterically hindered. acs.org The C13-hydroxyl group, a critical site for esterification in the synthesis of anti-cancer agents, is located within this sterically crowded concave region. google.com
Investigation of Steric and Electronic Effects on Taxane Reactivity
The chemical behavior of the taxane core is a delicate interplay of steric and electronic factors. The bulky triethylsilyl group at the C13 position in this compound serves primarily as a protecting group, but its presence has significant steric implications for subsequent chemical transformations. smolecule.com Its size shields the C13 oxygen, preventing unwanted reactions while other parts of the molecule are modified.
The influence of steric hindrance is clearly demonstrated in studies involving the coupling of β-lactams to the baccatin core. Research on the kinetic resolution of racemic β-lactams with 7-O-triethylsilylbaccatin III revealed that the steric bulk of substituents on the β-lactam has a profound effect on the diastereoselectivity of the reaction. nih.gov In one study, it was found that a tert-butyldimethylsilyl protecting group on the C3-hydroxy of the β-lactam provided optimal diastereoselectivity compared to both the smaller triethylsilyl group and the larger triisopropylsilyl group. nih.gov This highlights that a finely tuned steric match between the baccatin derivative and the incoming side-chain precursor is crucial for achieving high stereochemical control. nih.gov
The sterically demanding nature of the taxane's concave face, where the C13 position resides, generally disfavors reactions from this direction. acs.org The attachment of the side chain at C13 is a known challenge in every semi-synthesis of paclitaxel for this reason. google.com The use of the 13-O-(triethylsilyl) moiety is a strategic choice to temporarily occupy and protect this position during other synthetic manipulations.
| Entry | Silyl Protecting Group on β-lactam | Relative Steric Size | Diastereomeric Ratio (desired:undesired) | Reference |
|---|---|---|---|---|
| 1 | Triisopropylsilyl (TIPS) | Large | >20:1 | nih.gov |
| 2 | tert-Butyldimethylsilyl (TBDMS) | Medium | 41:1 | nih.gov |
| 3 | Triethylsilyl (TES) | Small | 14:1 | nih.gov |
This table illustrates how the size of a silyl protecting group on a reacting partner influences the stereochemical outcome of a reaction with a baccatin derivative, demonstrating the critical role of steric effects. nih.gov
Computational Chemistry Approaches to Taxane Structure and Synthesis
Computational chemistry has become an indispensable tool for elucidating the complex structure and reactivity of taxanes. Molecular dynamics (MD) simulations and modeling studies provide insights that are difficult to obtain through experimental means alone. acs.orgwisc.edu
A significant application of computational modeling has been in understanding the reactivity of the C13-hydroxyl group. MD simulations of baccatin III have provided compelling evidence for the mechanism of enzymatic acylation at this site. acs.org These simulations predicted that a hexacoordinated Mg²⁺ ion can disrupt the intramolecular hydrogen bond between the C13-hydroxyl and the C4-acetate. acs.org This disruption "liberates" the C13-hydroxyl group, making it available for nucleophilic attack. acs.org The simulations were able to model the conformational pose of the reactants, showing the C13-hydroxyl positioned approximately 3.9 Å from the reactive carbonyl group of an acyl-CoA substrate, priming it for the reaction. acs.org This computational insight is fundamental to understanding the first step in creating this compound, which requires the C13-hydroxyl to be accessible for silylation.
Furthermore, molecular modeling has been used to explain unexpected reaction outcomes. In one instance, studies on a 7-O-(triethylsilyl)-10-deacetylbaccatin III derivative showed that an unexpected opening of the oxetane (B1205548) D-ring was facilitated by the proximity of the C2-hydroxyl group to the C20 methylene (B1212753) group of the oxetane, a closeness that was revealed through computational modeling. wisc.edu These computational approaches allow researchers to build predictive models for reactivity, rationalize complex reaction pathways, and design more efficient synthetic routes to valuable taxane analogs.
| Computational Method | System Studied | Key Finding | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | Baccatin III with BAPT enzyme and Mg²⁺ | Predicted Mg²⁺ disrupts the C13-OH···O=C(C4) intramolecular H-bond, activating the C13-OH for acylation. | acs.org |
| MD Simulation | Baccatin III and Acyl-CoA in enzyme active site | Calculated a distance of ~3.9 Å between the liberated C13-OH and the reactive carbonyl, indicating a poised state for reaction. | acs.org |
| Molecular Modeling | 4-deacetyl-7-O-(triethylsilyl)-10-deacetylbaccatin III derivative | Demonstrated the C2-hydroxyl group was in close proximity to the C20-methylene, explaining an observed intramolecular oxetane ring-opening. | wisc.edu |
Analytical Methodologies and Spectroscopic Characterization of 13 O Triethylsilyl Baccatin Iii
Chromatographic Separation and Purification Techniques
Chromatographic methods are fundamental for both the purification of 13-O-(Triethylsilyl) Baccatin (B15129273) III after its synthesis and for the analytical assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of 13-O-(Triethylsilyl) Baccatin III. Commercial suppliers of this compound specify purity levels, often greater than 95%, as determined by HPLC. lgcstandards.com While detailed public-domain chromatograms specific to this compound are scarce, the analytical approach is well-established for the taxane (B156437) class.
Typically, a reverse-phase HPLC method is employed for analysis. This involves a C18 stationary phase, which is nonpolar, and a polar mobile phase. A common mobile phase consists of a gradient system of acetonitrile (B52724) and water. Detection is usually performed using a UV detector, as the benzoyl and other chromophores in the molecule absorb UV light. The purity is calculated by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | Reverse-Phase C18 | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds from the column with varying polarity. |
| Detection | UV Spectroscopy (e.g., 227 nm) | Quantifies the compound based on UV absorbance. |
| Purity Standard | >95% | Ensures the compound is suitable for subsequent synthetic steps. lgcstandards.com |
For the preparative purification of this compound from a crude reaction mixture, column chromatography is the most utilized technique. smolecule.com This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.
Thin-Layer Chromatography (TLC) is employed in parallel to quickly monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. acs.org In the context of synthesizing baccatin III derivatives, analytical TLC is performed on silica (B1680970) gel 60F254 plates. acs.org
The standard purification protocol involves flash column chromatography using silica gel as the stationary phase. acs.org The selection of the mobile phase (eluent) is critical for achieving good separation. A mixture of ethyl acetate (B1210297) (EtOAc) and hexane (B92381) is frequently reported for the purification of silylated baccatin derivatives. For instance, a ratio of 1:3 EtOAc/hexane has been used to purify the related compound 13-oxo-7-O-(triethylsilyl)baccatin III by filtration over silica gel. acs.org The fractions collected from the column are analyzed by TLC to identify and combine those containing the pure desired product.
| Technique | Stationary Phase | Common Mobile Phase (Eluent) | Application |
|---|---|---|---|
| Column Chromatography | Silica Gel (e.g., 230-400 mesh) | Ethyl Acetate / Hexane mixtures (e.g., 1:3, 1:1) acs.org | Preparative purification of the target compound. |
| Thin-Layer Chromatography (TLC) | Silica Gel 60F254 | Ethyl Acetate / Hexane mixtures | Reaction monitoring and selection of column eluent. acs.org |
Spectroscopic Techniques for Structural Elucidation and Confirmation
Once purified, the precise chemical structure of this compound is confirmed using a suite of spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, the molecular weight, and the stereochemistry of the molecule. Standard analytical techniques for identity confirmation include ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). klivon.com
NMR spectroscopy is the most powerful tool for elucidating the complex structure of taxane derivatives. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides data for each carbon atom in the molecule.
| Technique | Information Provided | Example Application |
|---|---|---|
| ¹H NMR | Chemical environment, number, and coupling of protons. | Identifies signals for methyl groups, acetate groups, and protons on the taxane core. |
| ¹³C NMR | Signal for each unique carbon atom. | Confirms the presence of 37 carbons and identifies carbonyls, aromatic, and aliphatic carbons. |
| 2D NMR (HMQC, HMBC) | ¹H-¹³C correlations (1-bond and multi-bond). | Confirms the complete connectivity and assignment of the carbon skeleton. acs.org |
Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₃₇H₅₂O₁₁Si and a corresponding molecular weight of 700.89 g/mol . lgcstandards.com
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental formula. For this compound, the expected accurate mass is 700.3279. lgcstandards.com This precise measurement helps to distinguish the compound from other molecules with the same nominal mass. The technique is routinely used in the characterization of new baccatin derivatives. acs.org Analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₃₇H₅₂O₁₁Si | lgcstandards.com |
| Molecular Weight (Nominal) | 700.89 | lgcstandards.com |
| Accurate Mass [M] | 700.3279 | lgcstandards.com |
| Primary Ion Observed | [M+H]⁺ | General technique for taxanes |
The complex stereochemistry of the taxane core requires specific NMR techniques for confirmation. The Nuclear Overhauser Effect (NOE) is a crucial method for determining the spatial proximity of atoms, which defines the stereochemistry.
In the synthesis of precursors to this compound, NOE experiments have been explicitly used to determine the stereochemistry at the C13 position. For example, the stereochemistry of 13β-bromo-7-O-(triethylsilyl)baccatin III, a direct precursor, was unambiguously determined through NOE experiments. acs.org This analysis involves irradiating a specific proton and observing which other protons show an enhanced signal, indicating they are close in space (typically < 5 Å). This confirms the relative orientation of substituents on the rigid, "cup-shaped" taxane skeleton. acs.org
Additionally, the analysis of proton-proton coupling constants (J-values) can provide stereochemical information based on the Karplus correlation, which relates the magnitude of the coupling constant to the dihedral angle between the protons. For instance, the coupling constants between H13 and the H14 protons were used to confirm the stereochemistry in 13-epi-7-O-(triethylsilyl)baccatin III. acs.org
Purity Assessment and Development of Reference Standards for Research Applications
The rigorous assessment of purity and the establishment of well-characterized reference standards are fundamental for the reliable application of this compound in research and pharmaceutical development. As a key intermediate in the synthesis of taxane derivatives, its purity directly impacts the quality and impurity profile of subsequent products. smolecule.compharmaffiliates.com Consequently, robust analytical methodologies are employed to define its purity and to develop primary and secondary reference standards that ensure consistency and accuracy in analytical applications. aquigenbio.comsynzeal.com
Purity Assessment Methodologies
The determination of purity for this compound involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component as well as any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for assessing the purity of this compound. klivon.comlgcstandards.com Various suppliers of reference materials report HPLC as the method of choice for purity determination, with typical purities exceeding 90% or 95%. klivon.comlgcstandards.com The method generally utilizes a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, and UV detection is commonly performed at 227 nm.
Quantitative NMR (qNMR): For assay purity, which determines the exact amount of the substance, quantitative Nuclear Magnetic Resonance (qNMR) can be employed. klivon.com This technique offers a direct measurement of the analyte concentration against a certified internal standard and does not rely on the availability of an identical reference material for the main component.
The following table summarizes the analytical techniques commonly used for the purity assessment and identity confirmation of this compound reference standards. klivon.com
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities |
| Quantitative NMR (qNMR) or Carbon Titration | Assay Purity Range determination |
| ¹H-NMR (Proton NMR) | Structure confirmation and identification |
| ¹³C-NMR (Carbon-13 NMR) | Structure elucidation |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural analysis |
| Elemental Analysis (CHN) | Determination of elemental composition |
Development and Characterization of Reference Standards
Reference standards for this compound are crucial for various applications, including analytical method development and validation, quality control (QC) of synthesis batches, and as starting material for Abbreviated New Drug Applications (ANDA). aquigenbio.comsynzeal.com These standards are produced by specialized manufacturers and are accompanied by a comprehensive Certificate of Analysis (CoA). klivon.comclearsynth.com
The development of a reference standard involves:
Synthesis and Purification: The compound is synthesized, often through the selective protection of the C13 hydroxyl group of Baccatin III using triethylsilyl chloride, followed by purification using techniques like column chromatography. smolecule.com
Comprehensive Characterization: The identity and structure of the compound are unequivocally confirmed using a suite of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FTIR. klivon.com
Purity and Assay Determination: The purity is meticulously assessed, typically by HPLC, and an assay value may be assigned using a mass balance approach or qNMR. klivon.comklivon.com
Suppliers offer different grades of reference standards to suit various research needs, from early-stage discovery to more stringent pharmaceutical quality control. klivon.com High-purity, fully characterized reference standards are essential for the most demanding applications and come with extensive documentation, including spectrum elucidation reports. klivon.com These standards ensure traceability and compliance with regulatory guidelines. aquigenbio.comsynzeal.com
The table below shows typical purity ranges for commercially available this compound reference standards.
| Supplier Type | Reported HPLC Purity Range |
| Research Chemicals | >90% klivon.com |
| Reference Standards | >95% lgcstandards.com |
| Research Chemicals | 85.0-99.8% chemicalbook.com |
Future Directions in Research on 13 O Triethylsilyl Baccatin Iii and Taxane Chemical Biology
Development of More Efficient and Sustainable Synthetic Routes for Taxane (B156437) Production
The current supply of Paclitaxel (B517696) relies heavily on semi-synthesis from precursors like 10-deacetylbaccatin III (10-DAB) and baccatin (B15129273) III, which are extracted from the needles of yew trees (Taxus spp.), a renewable but slow-growing resource. mdpi.comfrontiersin.org While this is an improvement over the original method of harvesting bark, which was ecologically unsustainable, the process is still hampered by low yields and high costs. frontiersin.orgfrontiersin.org Another major production method involves large-scale plant cell fermentation using Taxus cell suspension cultures, a technology that offers a more controlled and sustainable alternative. mdpi.comfrontiersin.orgoup.com However, even these biotechnological platforms yield relatively low amounts of the desired compounds, failing to fully meet the growing market demand. frontiersin.org
Future efforts are therefore directed towards developing more efficient and economically viable synthetic and semi-synthetic strategies. Total chemical synthesis of Paclitaxel has been achieved but is not commercially feasible due to its complexity and the numerous steps involved. frontiersin.orgsci-hub.senih.gov Research is focused on refining semi-synthetic approaches that start from more readily available taxane intermediates. The use of protecting groups, such as the triethylsilyl (TES) group in 13-O-(Triethylsilyl) Baccatin III, is fundamental to these strategies. The TES group selectively blocks the C-7 and/or C-13 hydroxyl groups, allowing for specific chemical modifications at other positions on the baccatin III scaffold. acs.orgpnas.organnualreviews.org For instance, 13-deoxy-7-O-(triethylsilyl)baccatin III serves as a starting material for the synthesis of 13-epi-baccatin III derivatives. acs.org The development of novel biocatalytic processes that can efficiently convert a mixture of taxanes extracted from Taxus biomass into a single, valuable precursor like 10-deacetylbaccatin III represents a promising avenue for streamlining production. annualreviews.org
Further Elucidation of Remaining Unknowns in the Taxane Biosynthesis Pathway
A complete understanding of the Paclitaxel biosynthetic pathway is a critical prerequisite for its successful production in heterologous systems like microbes. While significant progress has been made, with an estimated 20 enzymatic steps from the precursor geranylgeranyl diphosphate (B83284) (GGPP) to Paclitaxel, several key steps remain uncharacterised. oup.commdpi.com The biosynthesis can be broadly divided into the formation of the taxane core (taxadiene), extensive oxygenation and acylation of this skeleton to form baccatin III, and finally, the attachment and modification of the C-13 side chain. mdpi.commdpi.com
Several of the hydroxylation steps are still unknown or not fully understood. mdpi.com As of 2021, the enzymes responsible for C-1 hydroxylation, C-2′ hydroxylation, and C-9 oxidation were yet to be identified, though they are predicted to be cytochrome P450 (CYP450) enzymes. mdpi.com The formation of the characteristic oxetane (B1205548) ring is another enigmatic step, with the responsible C4β, C20-epoxidase and oxomutase enzymes remaining elusive. mdpi.comigem.org However, recent breakthroughs are rapidly filling these knowledge gaps. In 2020, a hydroxylase involved in the final hydroxylation step of the side chain was identified, bringing the complete elucidation of the pathway closer. nih.gov More recently, in 2025, researchers reported the identification of the final two missing enzymes required to convert baccatin III to Paclitaxel, potentially completing the 22-gene recipe for its synthesis. stanford.edu This complete genetic blueprint is essential for the metabolic engineering and synthetic biology approaches discussed below. stanford.eduplantae.org
Advanced Chemical Modifications of Taxane Scaffolds for Research Tool Development
The chemical synthesis and modification of the taxane scaffold are not only aimed at production but are also vital for developing research tools to probe the mechanism of action and overcome clinical challenges like drug resistance. Structure-activity relationship (SAR) studies, which explore how changes in the molecule's structure affect its biological activity, have been extensively conducted. nih.govresearchgate.net These studies have revealed that the C-2 benzoxy group, the intact oxetane ring, and the C-13 side chain are crucial for the unique tubulin-binding activity of Paclitaxel. pnas.org
The synthesis of novel paclitaxel analogs allows for the fine-tuning of its properties. Intermediates like 7-O-(Triethylsilyl)baccatin III are instrumental in these synthetic efforts, enabling the coupling of various modified side chains to the baccatin core. annualreviews.org Modifications at numerous positions on the taxane ring have been explored to create analogs with potentially improved water solubility, higher potency, or activity against resistant cancer cell lines. researchgate.net Furthermore, conformationally constrained taxoids have been designed and synthesized based on the proposed "T-taxol" conformation—the shape the molecule adopts when bound to tubulin—in an effort to create more potent mimics. nih.govacs.org Fluorine-containing taxanes have also been developed as probes for nuclear magnetic resonance (NMR) studies to investigate the dynamic conformational changes of the molecule upon binding to its target. nih.gov These advanced chemical tools are indispensable for understanding the precise molecular interactions that underpin the therapeutic effect of taxanes and for designing the next generation of drugs. frontiersin.org
Integration of Synthetic Biology and Chemical Synthesis for Industrial-Scale Taxane Production
The convergence of synthetic biology and chemical synthesis holds immense promise for the industrial-scale production of taxanes, offering a sustainable and potentially more cost-effective alternative to current methods. oup.comnih.gov The overarching goal is to engineer microbial hosts, such as Escherichia coli or yeast (Saccharomyces cerevisiae), or alternative plant hosts like Nicotiana benthamiana, to perform the complex enzymatic steps of the biosynthetic pathway. frontiersin.orgfrontiersin.orgnih.gov This approach, often termed metabolic engineering, seeks to reconstruct the taxane production pathway in a chassis organism that is fast-growing and easy to cultivate. nih.govnih.gov
Significant progress has been made in producing early-stage taxane intermediates in engineered microbes. frontiersin.org For example, the production of taxadiene, the hydrocarbon skeleton of all taxanes, has been achieved in both E. coli and yeast. nih.gov More advanced intermediates, such as oxygenated taxanes, have also been produced, though overcoming bottlenecks like the low efficiency of plant-derived CYP450 enzymes in microbial hosts remains a challenge. frontiersin.orgnih.gov A "bio-chemical coupling" strategy is emerging as a powerful approach, where synthetic biology is used to produce a key intermediate like baccatin III, which is then converted to Paclitaxel via efficient chemical synthesis steps. nih.gov The recent elucidation of the complete gene set for Paclitaxel biosynthesis is a landmark achievement that will accelerate these efforts. stanford.edu By transferring the entire 22-gene pathway into a robust microbial or plant host, it may soon be possible to produce Paclitaxel, or its immediate precursor baccatin III, through fermentation, completely eliminating the reliance on yew trees. oup.comstanford.edunih.gov
Q & A
Q. What are the key synthetic pathways for preparing 13-O-(triethylsilyl) baccatin III derivatives, and how are intermediates characterized?
The synthesis of this compound derivatives often involves regioselective silylation and oxidation-reduction sequences. For example, 13-epi-7-O-(triethylsilyl)baccatin III can be synthesized from 13-deoxybaccatin III via tert-butyl peroxide oxidation followed by SmI2-mediated reduction, achieving good yields . Intermediates are characterized using <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry and HPLC-MS to assess purity. Storage below -20°C is recommended to preserve stability .
Q. What analytical methods are critical for verifying the structural integrity of silylated baccatin III analogs?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) are essential for confirming molecular formulas and stereochemistry. For example, NOESY correlations can resolve ambiguities in silyl group placement at C-7 or C-13 positions . Differential scanning calorimetry (DSC) may also be employed to monitor thermal stability, particularly for derivatives with labile protecting groups .
Q. How does the triethylsilyl group influence the solubility and reactivity of baccatin III in semisynthetic applications?
The triethylsilyl (TES) group enhances lipophilicity, improving solubility in non-polar solvents (e.g., dichloromethane), which is advantageous for acylation reactions. However, TES can sterically hinder nucleophilic attacks at C-13, necessitating optimized reaction conditions (e.g., elevated temperatures or Lewis acid catalysts) .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of SmI2-mediated reductions in 13-oxo baccatin III intermediates?
SmI2 promotes single-electron transfer (SET) to carbonyl groups, forming ketyl radicals that undergo stereoselective protonation. In 13-oxo-7-O-(triethylsilyl)baccatin III, the bulky TES group at C-7 directs protonation from the less hindered face, yielding the 13-epi configuration . Computational modeling (DFT) can predict transition-state geometries to rationalize selectivity .
Q. How do structural modifications at C-7 and C-13 impact the bioactivity of silylated baccatin III derivatives in cancer models?
Silylation at C-7 or C-13 alters microtubule-binding affinity. For instance, 7-O-TES derivatives show reduced cytotoxicity compared to Taxol due to steric interference with β-tubulin binding. In contrast, 14β-hydroxy-TES derivatives (e.g., 14β-hydroxy-7-O-TES baccatin III 1,14-carbonate) exhibit enhanced apoptosis induction in HeLa cells, likely due to improved membrane permeability . Comparative studies using caspase inhibition assays (e.g., Z-VAD-FMK) can delineate apoptosis pathways .
Q. What experimental strategies resolve contradictions in reported bioactivity data for fungal-derived baccatin III analogs?
Discrepancies in IC50 values between fungal and plant-derived baccatin III may arise from impurities or differential post-translational modifications. Rigorous purification (e.g., preparative HPLC) paired with LC-MS/MS profiling ensures compound homogeneity . Additionally, metabolic labeling (e.g., <sup>13</sup>C-phenylalanine) can trace biosynthetic variations in fungal pathways .
Q. How can enzymatic acylation be optimized for site-specific modification of silylated baccatin III cores?
C-13 phenylpropanoid acyltransferases (e.g., Taxus acyltransferase) show higher activity toward α-phenylalanine-TES-baccatin III esters than non-silylated analogs. Directed evolution or rational mutagenesis (e.g., Ala→Ser substitutions in active sites) can enhance catalytic efficiency. Real-time monitoring via <sup>19</sup>F NMR (using fluorinated substrates) enables rapid kinetic analysis .
Methodological Guidelines
- Synthetic Reproducibility : Always report reaction scales, solvent batch numbers, and moisture levels (<50 ppm for anhydrous reactions) to ensure reproducibility .
- Data Validation : Cross-validate NMR assignments using DEPT-135 and HSQC, especially for overlapping signals in crowded regions (δ 1.0–1.5 ppm for TES protons) .
- Biological Assays : Include positive controls (e.g., paclitaxel) and normalize cell viability data to untreated controls to minimize plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
